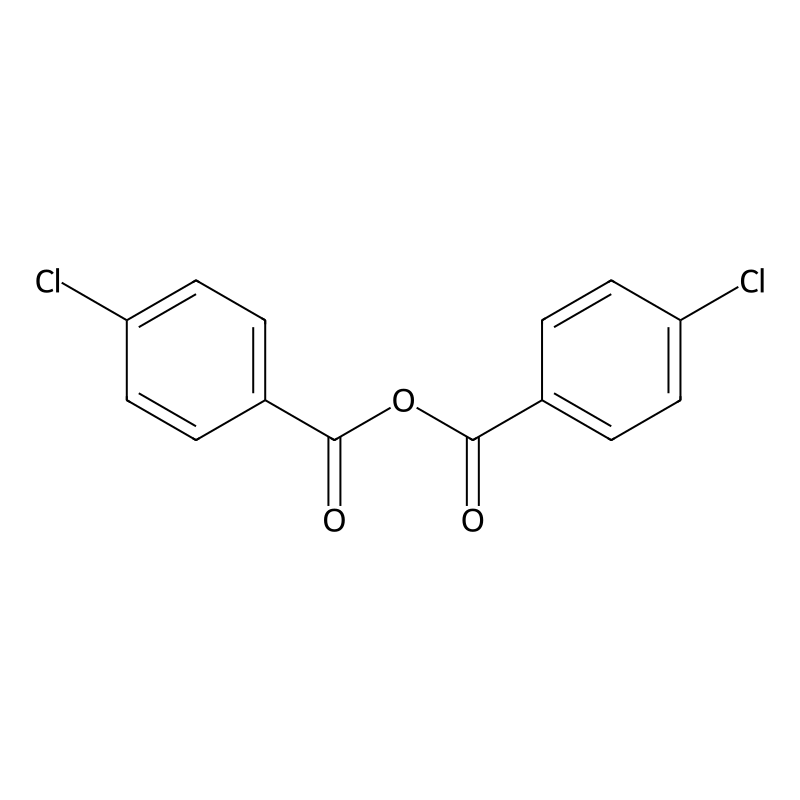

4-Chlorobenzoic anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Fatty Acid Esterification:

One of the primary uses of 4-Chlorobenzoic anhydride is in the conversion of fatty acids to their corresponding esters. This reaction offers an efficient method for derivatizing fatty acids, making them more soluble in organic solvents and easier to analyze using techniques like chromatography and spectroscopy. The esterification process involves reacting the fatty acid with 4-Chlorobenzoic anhydride in the presence of a catalyst and an organic solvent.

Source

4-Chlorobenzoic anhydride is an organic compound with the molecular formula C₁₄H₈Cl₂O₃. It is characterized by its white crystalline appearance and is soluble in various organic solvents. The compound is derived from 4-chlorobenzoic acid through the removal of water between two molecules of the acid, forming the anhydride .

4-Chlorobenzoic anhydride is a corrosive and irritant compound. It can cause skin, eye, and respiratory tract irritation upon contact or inhalation.

- Safety Data Sheet (SDS): It's crucial to consult the Safety Data Sheet (SDS) for detailed handling and disposal procedures before working with 4-chlorobenzoic anhydride.

- Hydrolysis: Reacts with water to yield two molecules of 4-chlorobenzoic acid.

- Reaction with Alcohols: Forms esters when reacted with alcohols.

- Reaction with Amines: Converts to amides upon reaction with amines.

These reactions are facilitated by nucleophilic acyl substitution mechanisms, where the nucleophile attacks the electrophilic carbonyl carbon, leading to various derivatives .

The synthesis of 4-chlorobenzoic anhydride typically involves:

- Dehydration of 4-Chlorobenzoic Acid: This can be achieved by heating 4-chlorobenzoic acid under controlled conditions to remove water.

- Refluxing with Thionyl Chloride: Another method involves refluxing 4-chlorobenzoic acid with thionyl chloride to produce the corresponding acid chloride, which can then undergo further reactions to yield the anhydride .

- Sulfonylchlorination: In some cases, sulfonylchlorination can be employed as a precursor step before forming the anhydride .

4-Chlorobenzoic anhydride finds applications in various fields:

- Organic Synthesis: Serves as a reagent for synthesizing esters and amides.

- Pharmaceuticals: Utilized in drug development due to its reactivity and ability to modify biological molecules.

- Industrial Chemistry: Employed in the production of dyes and pigments.

Interaction studies involving 4-chlorobenzoic anhydride focus on its reactivity with nucleophiles such as alcohols and amines. These studies help elucidate the mechanisms of nucleophilic acyl substitution and its implications for synthetic chemistry. Additionally, research into its degradation pathways indicates that it can be broken down by specific bacterial strains, highlighting its environmental interactions .

Several compounds share structural or functional similarities with 4-chlorobenzoic anhydride. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| 4-Chlorobenzoic Acid | C₇H₄ClO₂ | Acid form; used in pharmaceuticals |

| Phthalic Anhydride | C₈H₄O₃ | Used in plasticizers; more complex structure |

| Acetic Anhydride | C₄H₆O₃ | Commonly used in organic synthesis; simpler |

| Benzoic Anhydride | C₇H₄O₃ | Similar reactivity but lacks chlorine substituents |

Uniqueness: The presence of chlorine makes 4-chlorobenzoic anhydride particularly reactive compared to benzoic anhydride and provides distinct properties that are leveraged in various synthetic applications.

Purity

XLogP3

Exact Mass

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant